3-(3-(tert-Butyl)phenoxy)azetidine

FABP3 Fatty Acid-Binding Protein Binding Affinity

Optimize SAR studies with 3-(3-(tert-Butyl)phenoxy)azetidine. Its unique meta-tert-butylphenoxy group enables high-affinity FABP3 binding (Kd = 0.200 nM) [Local Evidence], making it a superior starting point vs. parent azetidine. This pre-functionalized scaffold accelerates kinase/S1P receptor programs, ensures conformational specificity, and provides an accessible nitrogen for rapid probe development. Trusted by labs for reliable, high-purity R&D supply.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1219961-14-4
Cat. No. B1440740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(tert-Butyl)phenoxy)azetidine
CAS1219961-14-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OC2CNC2
InChIInChI=1S/C13H19NO/c1-13(2,3)10-5-4-6-11(7-10)15-12-8-14-9-12/h4-7,12,14H,8-9H2,1-3H3
InChIKeyKNUBXYPUEMLXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(tert-Butyl)phenoxy)azetidine (CAS 1219961-14-4): 3-Phenoxyazetidine Building Block with meta-tert-Butyl Substituent for Fragment-Based Drug Discovery and FABP3 Binding Studies


3-(3-(tert-Butyl)phenoxy)azetidine (CAS 1219961-14-4) is a substituted azetidine building block characterized by a four-membered nitrogen-containing heterocycle bearing a phenoxy ether at the 3-position, further substituted at the meta-position of the phenyl ring with a bulky tert-butyl group. The compound has the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This specific substitution pattern distinguishes it from the parent 3-phenoxyazetidine scaffold and from ortho- or para-substituted regioisomers, which are more commonly described in the literature. The meta-tert-butylphenoxy moiety confers distinct physicochemical properties and potentially unique biological target engagement profiles compared to unsubstituted or differently substituted analogs . This compound has been cataloged as an active binder in public bioactivity databases, with demonstrated affinity for human fatty acid-binding protein 3 (FABP3/H-FABP) [1].

3-(3-(tert-Butyl)phenoxy)azetidine: Why 3-Phenoxyazetidine or Para/Ortho Isomers Are Not Interchangeable Substitutes


Substitution on the phenoxyazetidine scaffold is not trivial; the position and nature of the substituent on the phenyl ring directly modulate the compound's three-dimensional conformation, lipophilicity, and ability to engage specific protein binding pockets. The parent 3-phenoxyazetidine (CAS 76263-18-8) lacks the steric bulk and hydrophobic character imparted by the tert-butyl group, resulting in fundamentally different molecular recognition properties [1]. Furthermore, regioisomers with tert-butyl substitution at the ortho or para positions exhibit altered molecular geometry and potentially divergent synthetic accessibility, making the meta-substituted variant a distinct chemical entity rather than a generic interchangeable member of the class . For applications requiring specific interaction with targets such as FABP3, as documented in bioactivity databases, the meta-tert-butyl substitution pattern appears critical for achieving the high-affinity binding observed for this compound, which would not be replicated by the unsubstituted core or by ortho/para isomers [2].

Quantitative Differential Evidence for 3-(3-(tert-Butyl)phenoxy)azetidine: Comparative Binding Affinity and Scaffold Properties


FABP3 Binding Affinity of 3-(3-(tert-Butyl)phenoxy)azetidine Compared to Other Small-Molecule FABP3 Ligands

3-(3-(tert-Butyl)phenoxy)azetidine demonstrates high binding affinity for human fatty acid-binding protein 3 (FABP3, also known as H-FABP), with a measured Kd of 0.200 nM in a surface plasmon resonance (SPR) assay using DMPC liposomes [1]. This affinity is substantially greater than that reported for other small-molecule FABP3 ligands evaluated under comparable conditions. For context, another small-molecule FABP3 ligand (BDBM50448439/CHEMBL3122152) exhibited a Kd of 401 nM in the same assay system at 10 μM concentration, representing a difference of over 2,000-fold in binding affinity [2]. The 0.200 nM Kd value positions 3-(3-(tert-Butyl)phenoxy)azetidine as a high-potency FABP3 binder suitable for use as a reference compound or starting point for fragment elaboration in FABP3-targeted drug discovery programs.

FABP3 Fatty Acid-Binding Protein Binding Affinity

Regioisomeric Specificity: Meta-Substituted tert-Butylphenoxy Azetidine as a Distinct Scaffold from Ortho- and Para-Isomers

The meta-positioning of the tert-butyl group on the phenoxy ring of 3-(3-(tert-butyl)phenoxy)azetidine creates a distinct molecular geometry compared to ortho- and para-substituted regioisomers, which are more frequently described in the synthetic and patent literature . Ortho-substituted analogs such as 3-(2-tert-butylphenoxy)azetidine and para-substituted analogs such as 3-(4-tert-butylphenoxy)azetidine (CAS 1220028-86-3) represent structurally distinct compounds with divergent spatial arrangements of the bulky tert-butyl moiety relative to the azetidine nitrogen [1]. In medicinal chemistry applications, such regioisomeric differences profoundly impact target binding, pharmacokinetic properties, and off-target selectivity profiles. The meta-substituted variant (CAS 1219961-14-4) therefore constitutes a non-fungible chemical entity that cannot be substituted by its ortho or para congeners without altering the intended biological or physicochemical outcome .

Regioisomer Phenoxyazetidine Structure-Activity Relationship

Azetidine Ether Scaffold as a Saturated Bioisostere: Quantitative Comparison with Pyrrolidine and Piperidine Linkers

The azetidine ether scaffold represented by 3-(3-(tert-butyl)phenoxy)azetidine is recognized in medicinal chemistry as a saturated bioisostere offering distinct advantages over larger cyclic amines such as pyrrolidine and piperidine, as well as over acyclic linkers . The four-membered azetidine ring confers increased conformational rigidity and reduced lipophilicity compared to five-membered pyrrolidine or six-membered piperidine analogs, while maintaining favorable three-dimensionality for target engagement. In the context of phenoxy-azetidine derivatives evaluated as sphingosine-1-phosphate (S1P) receptor modulators, compounds within this class have demonstrated potent activity, with the most potent derivative in one patent series exhibiting an EC50 of 1.37 nM in a GTPγS binding assay for S1P1 receptor activation [1]. While 3-(3-(tert-butyl)phenoxy)azetidine itself has not been directly profiled in S1P assays, its core scaffold is shared with these potent modulators, establishing the phenoxy-azetidine framework as a validated starting point for lead optimization [2].

Bioisostere Azetidine Physicochemical Properties

Fragment-Based Drug Discovery Applicability: Tert-Butylphenoxy Azetidine versus Unsubstituted 3-Phenoxyazetidine Scaffold

3-(3-(tert-Butyl)phenoxy)azetidine offers a more advanced starting point for fragment-based drug discovery compared to the unsubstituted 3-phenoxyazetidine core (CAS 76263-18-8) [1]. The unsubstituted core has been employed as a fragment in the design of Bruton's tyrosine kinase (BTK) inhibitors, where a 3-phenoxyazetidine-derived compound achieved an IC50 of 0.7 nM against BTK, demonstrating that the phenoxy-azetidine fragment can be successfully elaborated into highly potent inhibitors [2]. However, the unsubstituted core requires extensive synthetic modification to achieve target engagement. In contrast, 3-(3-(tert-butyl)phenoxy)azetidine arrives with the tert-butyl group pre-installed at the meta-position, offering immediate access to a compound with documented sub-nanomolar FABP3 binding affinity (Kd 0.200 nM) and providing a distinct vector for further elaboration [3]. This reduces the synthetic burden and accelerates structure-activity relationship (SAR) exploration around a pre-optimized substitution pattern.

Fragment-Based Drug Discovery Building Block Structural Elaboration

3-(3-(tert-Butyl)phenoxy)azetidine: Recommended Research and Industrial Application Scenarios Based on Evidence


FABP3 Binding Studies and Inhibitor Development Programs

This compound is optimally suited for in vitro FABP3 binding studies, where its documented sub-nanomolar affinity (Kd = 0.200 nM by SPR in DMPC liposomes) makes it a valuable reference ligand or starting point for inhibitor design [1]. Researchers investigating fatty acid-binding protein 3 (H-FABP) as a target in cardiovascular disease, metabolic disorders, or cancer biology can utilize this compound to establish assay benchmarks, compete with endogenous fatty acid binding, or serve as a fragment for structure-based drug design. The high affinity relative to other small-molecule FABP3 binders (e.g., BDBM50448439, Kd = 401 nM) positions it as a superior tool compound for target engagement studies [2].

S1P Receptor Modulator Scaffold-Hopping and Lead Optimization

Given that phenoxy-azetidine derivatives have been established as potent sphingosine-1-phosphate (S1P) receptor modulators, with the most potent derivative in the Allergan patent series demonstrating an EC50 of 1.37 nM for S1P1 receptor activation, this compound serves as a viable scaffold for S1P-focused drug discovery programs [1]. Its meta-tert-butyl substitution pattern offers a distinct vector for further SAR exploration compared to other substituted phenoxy-azetidines. Researchers targeting autoimmune, inflammatory, or ocular disorders where S1P modulation is therapeutically relevant may employ this compound in lead optimization campaigns to generate novel S1P receptor ligands [2].

Advanced Fragment Elaboration for Kinase and GPCR Targets

The 3-(3-(tert-butyl)phenoxy)azetidine scaffold provides a more advanced starting point than the unsubstituted 3-phenoxyazetidine core for fragment-based drug discovery targeting kinases and G-protein coupled receptors (GPCRs). The phenoxy-azetidine framework has been successfully elaborated into a potent BTK inhibitor with an IC50 of 0.7 nM, validating the scaffold's utility in kinase inhibitor design [1]. With the tert-butyl group pre-installed at the meta-position, this compound reduces synthetic iteration requirements and accelerates SAR studies around a substitution pattern that has already demonstrated favorable target binding characteristics, as evidenced by the FABP3 binding data [2].

Chemical Biology Probe Development for Protein-Ligand Interaction Mapping

The combination of a well-defined binding profile (FABP3 Kd = 0.200 nM) and a synthetically accessible azetidine nitrogen for further functionalization makes this compound an attractive starting point for chemical biology probe development [1]. The free azetidine NH can be derivatized with linkers, fluorescent tags, or affinity handles without disrupting the phenoxy-tert-butyl pharmacophore that confers target binding. This enables the creation of bifunctional probes for pull-down assays, fluorescence polarization studies, or cellular target engagement measurements, supporting both academic and industrial research programs investigating FABP3 biology or related protein targets [2].

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